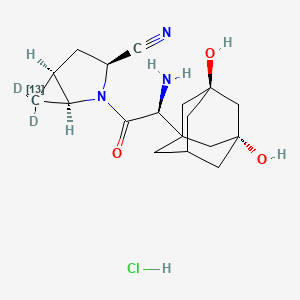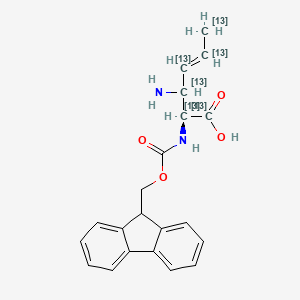![molecular formula C16H19N3O B13841720 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
準備方法
The synthesis of 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-b]pyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can yield the desired bicyclic system.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of the ethanol moiety can lead to the formation of the corresponding aldehyde or carboxylic acid. Reduction reactions can be used to modify the pyrido[2,3-b]pyrazine core, potentially leading to the formation of dihydro or tetrahydro derivatives .
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol has been studied for its potential applications in several scientific fields. In medicinal chemistry, it has shown promise as a scaffold for the development of new therapeutic agents.
In biology, this compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific molecular targets makes it a valuable tool for studying cellular pathways and developing targeted therapies .
In the field of materials science, this compound has been explored for its potential use in the synthesis of novel polymers and advanced materials. Its unique electronic properties and ability to form stable complexes with metals make it a candidate for applications in electronics and catalysis .
作用機序
The mechanism of action of 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol is largely dependent on its specific application. In the context of medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its normal function. This can lead to the disruption of cellular pathways and inhibition of disease progression .
At the molecular level, the compound’s interactions with its targets are mediated by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are influenced by the specific functional groups present on the compound and the nature of the target molecule .
類似化合物との比較
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol can be compared to other similar compounds, such as pyrido[2,3-b]pyrazine derivatives and other heterocyclic compounds containing nitrogen atoms. One key difference is the presence of the benzyl and ethanol groups, which can significantly influence the compound’s chemical properties and biological activities .
Similar compounds include 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)methanol and 2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)amine. These compounds share the same core structure but differ in the functional groups attached to the pyrido[2,3-b]pyrazine ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
特性
分子式 |
C16H19N3O |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol |
InChI |
InChI=1S/C16H19N3O/c20-11-8-14-6-7-15-16(18-14)17-9-10-19(15)12-13-4-2-1-3-5-13/h1-7,20H,8-12H2,(H,17,18) |
InChIキー |
QCVRSDXKSZMMBO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C(N1)N=C(C=C2)CCO)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


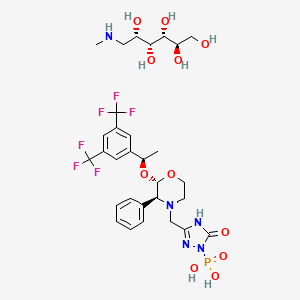


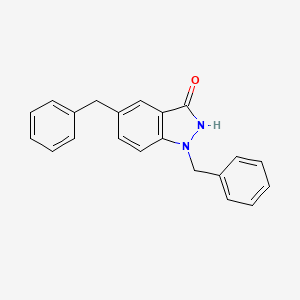
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
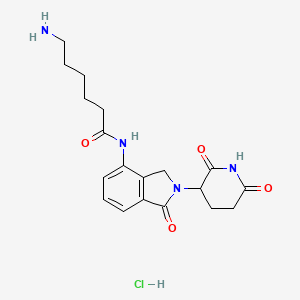
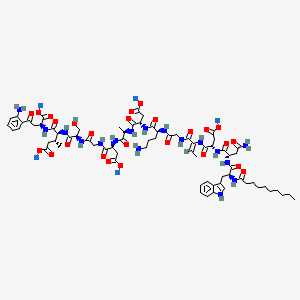

![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

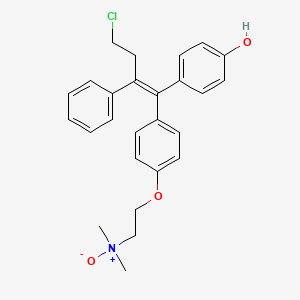
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
